molecular formula C18H18N2O2S B2697928 N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide CAS No. 942002-70-2

N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide

Cat. No.: B2697928
CAS No.: 942002-70-2
M. Wt: 326.41
InChI Key: PVVYRJHLJYGBBH-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide typically involves the coupling of a benzothiazole derivative with a butoxybenzamide moiety. One common method involves the reaction of 2-aminobenzothiazole with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. Molecular docking studies have shown that it can bind to the active sites of enzymes, thereby blocking their activity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide stands out due to its unique butoxybenzamide moiety, which imparts distinct physicochemical properties and biological activities. Compared to other benzothiazole derivatives, it has shown promising results in specific applications such as anticancer and antimicrobial research .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-2-3-9-22-15-6-4-5-13(10-15)18(21)20-14-7-8-17-16(11-14)19-12-23-17/h4-8,10-12H,2-3,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVYRJHLJYGBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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